molecular formula C13H11ClO B1605860 4-Chloro-4'-methoxybiphenyl CAS No. 58970-19-7

4-Chloro-4'-methoxybiphenyl

Cat. No.: B1605860
CAS No.: 58970-19-7
M. Wt: 218.68 g/mol
InChI Key: PUVSUQVVUYQOBK-UHFFFAOYSA-N
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Description

4-Chloro-4’-methoxybiphenyl is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 4-position and a methoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methoxybiphenyl can be synthesized through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 1-chloro-4-iodobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods: Industrial production of 4-chloro-4’-methoxybiphenyl follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and bases is crucial in scaling up the reaction for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-methoxybiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The aromatic rings can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products with different functional groups replacing the chlorine atom.

    Oxidation: Aldehydes or acids derived from the methoxy group.

    Reduction: Cyclohexane derivatives of the biphenyl structure.

Scientific Research Applications

4-Chloro-4’-methoxybiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-Chlorobiphenyl: Lacks the methoxy group, making it less polar and potentially less reactive.

    4-Methoxybiphenyl: Lacks the chlorine atom, affecting its reactivity and interaction with nucleophiles.

    4-Chloro-4’-hydroxybiphenyl: Similar structure but with a hydroxyl group instead of a methoxy group, influencing its solubility and reactivity.

Uniqueness: 4-Chloro-4’-methoxybiphenyl is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-chloro-4-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVSUQVVUYQOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346497
Record name 4-Chloro-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58970-19-7
Record name 4-Chloro-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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